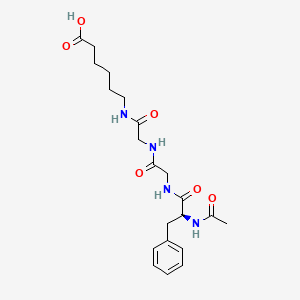
N-Acetyl-L-phenylalanylglycyl-N-(5-carboxypentyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-L-phenylalanylglycyl-N-(5-carboxypentyl)glycinamide: is a synthetic peptide compound It is characterized by its complex structure, which includes an acetylated phenylalanine residue, a glycine residue, and a carboxypentyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-L-phenylalanylglycyl-N-(5-carboxypentyl)glycinamide typically involves peptide coupling reactions. The process begins with the protection of amino and carboxyl groups to prevent unwanted side reactions. The key steps include:
Protection of Amino Groups: Using protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl).
Coupling Reactions: Employing coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form peptide bonds.
Deprotection: Removing the protecting groups under acidic or basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve automated peptide synthesizers, which allow for the efficient and scalable synthesis of peptides. These machines automate the repetitive steps of coupling and deprotection, ensuring high purity and yield.
化学反应分析
Types of Reactions: N-Acetyl-L-phenylalanylglycyl-N-(5-carboxypentyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can target the carboxyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amide bonds, leading to the formation of different peptide derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated peptides, while reduction can produce alcohol derivatives.
科学研究应用
N-Acetyl-L-phenylalanylglycyl-N-(5-carboxypentyl)glycinamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific proteins or pathways.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
作用机制
The mechanism of action of N-Acetyl-L-phenylalanylglycyl-N-(5-carboxypentyl)glycinamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, modulating their activity. The pathways involved may include:
Protein-Protein Interactions: The peptide can mimic natural substrates or inhibitors, affecting protein function.
Enzyme Inhibition: By binding to the active site of enzymes, it can inhibit their catalytic activity.
Signal Transduction: The compound may influence cellular signaling pathways, altering cellular responses.
相似化合物的比较
N-Acetyl-L-phenylalanylglycyl-N-(5-carboxypentyl)glycinamide can be compared with other similar peptide compounds, such as:
N-Acetyl-L-phenylalanylglycylglycine: Lacks the carboxypentyl group, resulting in different chemical properties and biological activities.
N-Acetyl-L-phenylalanylglycyl-N-(2-carboxyethyl)glycinamide: Contains a shorter carboxyalkyl chain, affecting its solubility and reactivity.
N-Acetyl-L-phenylalanylglycyl-N-(5-carboxypentyl)alaninamide: Substitutes glycine with alanine, altering its structural and functional characteristics.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
827611-88-1 |
|---|---|
分子式 |
C21H30N4O6 |
分子量 |
434.5 g/mol |
IUPAC 名称 |
6-[[2-[[2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C21H30N4O6/c1-15(26)25-17(12-16-8-4-2-5-9-16)21(31)24-14-19(28)23-13-18(27)22-11-7-3-6-10-20(29)30/h2,4-5,8-9,17H,3,6-7,10-14H2,1H3,(H,22,27)(H,23,28)(H,24,31)(H,25,26)(H,29,30)/t17-/m0/s1 |
InChI 键 |
YHBPMQXKICSXSO-KRWDZBQOSA-N |
手性 SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)NCCCCCC(=O)O |
规范 SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)NCCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2,2-Bis(4-methylphenyl)vinyl]-4-(methylsulfonyl)benzene](/img/structure/B14206265.png)
![6-[5-(2-Phenylethenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14206267.png)
![Benzamide, N-[2-(2,5-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14206269.png)
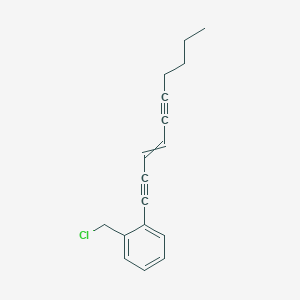
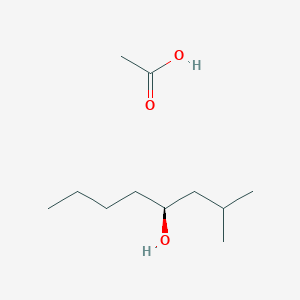
![1H-Indole-1-ethanol, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-](/img/structure/B14206279.png)
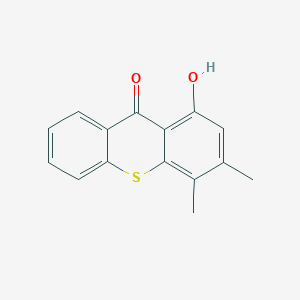
![(1R,4S,6S)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane](/img/structure/B14206297.png)
![[1-(Bromomethyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol](/img/structure/B14206299.png)
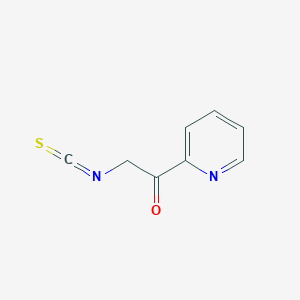

![Methyl 6-bromothieno[2,3-B]quinoline-2-carboxylate](/img/structure/B14206317.png)
![[3-[(3-Methoxyphenyl)methyl]phenyl]thiourea](/img/structure/B14206331.png)
![1-{[tert-Butyl(dimethyl)silyl]oxy}-6-methylheptane-3,4-dione](/img/structure/B14206335.png)
